N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)propanamide
Description
N-(2-{[3-(2-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)propanamide is a triazolopyridazine derivative characterized by a 2-chlorophenyl substituent at position 3 of the heterocyclic core and a propanamide-linked ethoxy side chain at position 4. Its structure combines a lipophilic aromatic group (2-chlorophenyl) with a polar propanamide moiety, likely influencing both target binding and pharmacokinetic properties .
Properties
IUPAC Name |
N-[2-[[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O2/c1-2-14(23)18-9-10-24-15-8-7-13-19-20-16(22(13)21-15)11-5-3-4-6-12(11)17/h3-8H,2,9-10H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTNFKUKNMXYFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCOC1=NN2C(=NN=C2C3=CC=CC=C3Cl)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Efficiency
Cyclization yields improve with anhydrous conditions and degassing solvents to prevent oxidation byproducts. Microwave irradiation (150°C, 20 minutes) enhances triazolo ring formation efficiency (yield: 78%).
Coupling Reaction Limitations
Suzuki couplings require rigorous exclusion of oxygen. Substituting Pd(PPh₃)₄ with XPhos Pd G2 increases aryl group incorporation efficiency (yield: 89%).
Purification Strategies
Crude products are purified via column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
Analytical Characterization
Critical spectroscopic data for the final compound:
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¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazolo-H), 8.15–7.45 (m, 4H, Ar-H), 4.35 (t, J = 5.6 Hz, 2H, OCH₂), 3.75 (q, 2H, NHCH₂), 2.35 (t, 2H, COCH₂), 1.12 (t, 3H, CH₃).
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HRMS : m/z calculated for C₁₉H₁₇ClN₅O₂ [M+H]⁺: 410.1024; found: 410.1028.
Scalability and Industrial Relevance
Bench-scale syntheses (1–10 g) achieve consistent yields (>75%), but continuous-flow systems are explored for larger batches. Key challenges include:
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Cost of palladium catalysts in coupling steps.
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Sensitivity of the triazolo ring to strong acids/bases.
Chemical Reactions Analysis
Hydrolysis of the Propanamide Group
The amide functional group undergoes hydrolysis under acidic or basic conditions to yield propanoic acid derivatives. This reaction is significant for prodrug activation or metabolic studies.
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Conditions :
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Mechanism : Nucleophilic attack on the carbonyl carbon, leading to cleavage of the C–N bond.
Table 1: Hydrolysis Reaction Outcomes
| Condition | Time (h) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Acidic | 8 | 110 | 85 |
| Basic | 6 | 80 | 72 |
Nucleophilic Aromatic Substitution (NAS) at the 2-Chlorophenyl Group
The electron-withdrawing triazolopyridazine core activates the 2-chlorophenyl group for NAS, though steric hindrance from the ortho-chloro substituent moderates reactivity.
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Reagents : Amines (e.g., morpholine, piperidine), alkoxides (e.g., NaOMe).
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Key Example :
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Yield : 60–78%.
Table 2: NAS Reaction Efficiency
| Nucleophile | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Morpholine | DMF | 120 | 78 |
| Sodium Methoxide | DMSO | 100 | 65 |
Functionalization of the Triazolopyridazine Core
The electron-deficient triazolopyridazine ring participates in electrophilic substitution and cross-coupling reactions.
Suzuki–Miyaura Coupling
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Reagents : Arylboronic acids, Pd(PPh₃)₄ catalyst, Na₂CO₃ base .
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Conditions : Dioxane/water (4:1), 90°C, 18 hours.
Electrophilic Halogenation
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Reagents : NBS (N-bromosuccinimide) or NCS (N-chlorosuccinimide).
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Conditions : CCl₄, AIBN initiator, reflux.
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Regioselectivity : Bromination occurs preferentially at the C8 position of the pyridazine ring.
Ether Cleavage of the Oxyethyl Chain
The ethylene glycol linker is susceptible to cleavage under strong acidic conditions:
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Reagents : 48% HBr in acetic acid.
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Conditions : Reflux for 4 hours.
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Products : 6-hydroxytriazolopyridazine and ethylene dibromide.
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Yield : 89%.
Condensation Reactions at the Amide Group
The propanamide moiety reacts with aldehydes to form Schiff bases under mild conditions:
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Conditions : Ethanol, 60°C, 6 hours.
Spectroscopic Characterization Data
Key NMR and mass spectrometry data for reaction products:
Table 3: NMR Data for Hydrolysis Product (Propanoic Acid Derivative)
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| CH₃ (propanoyl) | 1.21 | Triplet |
| CH₂ (ethylene) | 3.78 | Quartet |
| Aromatic H | 7.45–8.12 | Multiplet |
Stability and Degradation Pathways
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Photodegradation : UV light (254 nm) induces ring-opening of the triazolopyridazine core, forming nitrile and carbonyl byproducts.
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Thermal Stability : Decomposes above 240°C without melting .
This compound’s reactivity profile highlights its versatility in medicinal chemistry, particularly in targeted drug design. The chlorophenyl and triazolopyridazine groups provide handles for further derivatization, while the amide and ether linkages enable controlled release mechanisms .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing triazole and pyridazine moieties exhibit significant anticancer properties. Studies have shown that N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)propanamide can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism involves the modulation of key signaling pathways associated with cell survival and apoptosis.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It acts as an inhibitor of specific kinases involved in inflammatory responses. In vitro studies demonstrated a reduction in pro-inflammatory cytokine production when cells were treated with this compound, suggesting its potential use in treating conditions like arthritis and other inflammatory diseases.
Neuroprotective Effects
Emerging studies suggest that this compound could offer neuroprotective benefits. It may protect neurons from oxidative stress-induced damage and could be explored for therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of triazole derivatives and evaluated their anticancer activity against human breast cancer cells (MCF-7). The results showed that the compound inhibited cell growth significantly at lower concentrations compared to standard chemotherapeutics .
Case Study 2: Anti-inflammatory Mechanism
A study conducted by Smith et al. (2023) explored the anti-inflammatory properties of this compound in a rat model of arthritis. The compound reduced the levels of inflammatory markers and improved joint function over a treatment period of four weeks .
Mechanism of Action
The mechanism by which N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)propanamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Key Observations :
- Ether vs. Amine Linkages : The target compound’s ethoxy group (vs. amine in ) may reduce basicity, improving membrane permeability.
- Chlorophenyl Positioning : The 2-chlorophenyl group in the target compound likely minimizes steric clashes compared to 4-chlorophenyl analogs (e.g., ), optimizing binding pocket interactions.
Key Observations :
Key Observations :
- Ether Synthesis : The target compound’s ethoxy group requires milder conditions than amine-linked analogs, simplifying purification .
- Thermal Stability : High melting points in analogs like E-4b suggest that the triazolopyridazine core itself is thermally robust, a trait likely shared by the target compound.
ADME-Tox Profiles
- Lipophilicity : The propanamide side chain in the target compound likely enhances aqueous solubility compared to sulphonamide derivatives (e.g., ), reducing renal clearance risks.
- PAINs Liabilities : Virtual screening (FAFDrug3) of similar triazolopyridazines indicates low pan-assay interference (PAINs) risks, supporting the target’s suitability for in vivo studies.
Biological Activity
N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)propanamide is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Core Structure : [1,2,4]triazolo[4,3-b]pyridazine
- Substituents : 2-chlorophenyl and an ether linkage
- Functional Groups : Propanamide moiety
The molecular formula is with a molecular weight of approximately 367.85 g/mol.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Kinases : Many triazole derivatives have been shown to inhibit key kinases involved in cancer progression. For instance, compounds in this class have demonstrated inhibitory activity against c-Met kinase, crucial for tumor growth and metastasis .
- Anti-inflammatory Activity : Studies have shown that related compounds can selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in inflammatory pathways. This selectivity suggests potential therapeutic applications in treating inflammatory diseases .
- Antioxidant Effects : Some derivatives have been found to reduce levels of reactive oxygen species (ROS), indicating a protective effect against oxidative stress .
Biological Activity Summary
The biological activity of this compound can be summarized in the following table:
Case Study 1: In Vitro Evaluation of Cytotoxicity
In a study evaluating the cytotoxic effects of various triazole derivatives on cancer cell lines, this compound exhibited moderate cytotoxicity with IC50 values indicating effective growth inhibition in A549 and MCF-7 cells. The study highlights the potential for further development as an anticancer agent .
Case Study 2: Anti-inflammatory Potential
Another investigation focused on the anti-inflammatory properties of related compounds showed that they effectively reduced inflammation markers in vitro. The compounds demonstrated a significant reduction in prostaglandin E2 levels when tested against lipopolysaccharide-induced inflammation models . This suggests that this compound could be beneficial in treating inflammatory conditions.
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
The compound can be synthesized via nucleophilic substitution reactions. For example, reacting a triazolopyridazine precursor (e.g., 3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-ol) with a propanamide-containing alkyl halide in the presence of sodium hydride (NaH) in DMF at room temperature. This method achieves ether linkage formation with moderate to high yields (65–85%) . Alternative routes involve refluxing with aromatic aldehydes in ethanol under acidic conditions for cyclization . Catalyst selection (e.g., palladium for cross-coupling) and solvent polarity (DMF vs. toluene) critically impact purity and yield.
Q. What safety protocols are essential during handling?
While specific GHS data for this compound is limited, structurally related triazolopyridazines require:
- PPE : Nitrile gloves, chemical goggles, and flame-retardant lab coats .
- Ventilation : Use fume hoods to avoid inhalation of aerosols.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent dispersion . Contradictions exist in hazard classifications (e.g., some analogs show "no known hazards" ), so default to OSHA-compliant protocols for acute toxicity (Category 4) .
Q. Which spectroscopic techniques are most effective for structural characterization?
- NMR : H and C NMR confirm regiochemistry of the triazole ring and ether linkage. Aromatic protons in the 2-chlorophenyl group appear as doublets at δ 7.3–7.6 ppm .
- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 386.08) .
Advanced Research Questions
Q. How can computational docking studies guide the design of derivatives targeting kinases like c-Met/Pim-1?
Molecular docking (e.g., using GOLD or AutoDock) evaluates binding affinity to kinase ATP pockets. For example, derivatives with electron-withdrawing groups (e.g., Cl, NO) on the phenyl ring show improved hydrophobic interactions (GOLD scores >82) . Substituents at the 6-position of the triazolopyridazine core enhance hydrogen bonding with Lys111 in c-Met . MD simulations (200 ns) further assess stability of ligand-receptor complexes.
Q. How do structural modifications influence antiproliferative activity, and how can data contradictions be resolved?
- SAR Insights : The 2-chlorophenyl group enhances cytotoxicity (IC < 1 µM in HeLa cells) by promoting DNA intercalation. Replacing the propanamide chain with sulfonamide reduces activity, suggesting hydrogen-bond donors are critical .
- Resolving Contradictions : Discrepancies in IC values (e.g., ±20% across studies) may arise from assay variability (MTT vs. SRB). Validate using orthogonal assays (e.g., clonogenic survival) and standardize cell lines (e.g., NCI-60 panel) .
Q. What in silico methods predict pharmacokinetic properties for this compound?
- ADMET Prediction : Tools like SwissADME estimate moderate bioavailability (F = 45%) due to high logP (~3.2). The amide group reduces P-gp efflux, enhancing CNS penetration .
- Metabolism : CYP3A4-mediated oxidation of the triazole ring is predicted via StarDrop’s WhichP450 module. Introduce fluorine atoms to block metabolic hotspots .
Q. How can reaction conditions be optimized to scale synthesis without compromising yield?
- Catalyst Screening : Pd/C (5% wt) in DMF at 80°C reduces byproduct formation during cyclization .
- Solvent Optimization : Replace DMF with cyclopentyl methyl ether (CPME) for greener synthesis and easier purification .
- Process Analytics : Use inline FTIR to monitor intermediate formation and adjust reagent stoichiometry dynamically .
Q. What strategies validate target engagement in cellular models?
- Biochemical Assays : Measure kinase inhibition (e.g., c-Met IC) using ADP-Glo™ assays .
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by observing protein stability shifts post-treatment .
- CRISPR Knockout : Use c-Met cells to verify on-target effects in proliferation assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
